An In-depth Technical Guide on the Synthesis and Characterization of 4,4-Diphenylpiperidine Hydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of 4,4-Diphenylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4,4-Diphenylpiperidine hydrochloride. This compound serves as a crucial building block in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2]
Introduction
4,4-Diphenylpiperidine hydrochloride is a derivative of piperidine featuring two phenyl groups substituted at the 4-position of the piperidine ring. Its structural motif is found in a variety of pharmacologically active compounds, including analgesics, antipsychotics, and agents for neuroscience research.[1][2] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in research and formulation.[1] This guide details a plausible synthetic route, comprehensive characterization data, and explores the potential signaling pathways influenced by this class of compounds.
Synthesis of 4,4-Diphenylpiperidine Hydrochloride
The synthesis of 4,4-Diphenylpiperidine hydrochloride can be achieved through a multi-step process. A common and effective strategy involves the use of a Grignard reaction on a piperidone precursor, followed by hydrochlorination. The following protocol is a representative synthetic route compiled from established chemical principles for the formation of analogous 4,4-disubstituted piperidines.
Synthetic Workflow
Caption: Synthetic workflow for 4,4-Diphenylpiperidine hydrochloride.
Experimental Protocol
Step 1: Synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
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In a dried three-necked flask under a nitrogen atmosphere, a solution of 1-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) is prepared.
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The solution is cooled to 0 °C in an ice bath.
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A solution of phenylmagnesium bromide (typically 1.1 to 1.5 equivalents) in THF is added dropwise to the stirred solution.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
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The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
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This intermediate is then subjected to dehydration, for example, by heating with a catalytic amount of a strong acid (like p-toluenesulfonic acid) in a suitable solvent (like toluene) with a Dean-Stark apparatus to remove water, to afford 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Step 2: Synthesis of 1-Benzyl-4,4-diphenylpiperidine
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The crude 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is dissolved in an anhydrous solvent like THF or diethyl ether under a nitrogen atmosphere.
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A second equivalent of phenylmagnesium bromide is added portion-wise at a controlled temperature.
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The reaction mixture is stirred at room temperature or heated under reflux to drive the reaction to completion.
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Work-up is performed similarly to Step 1 by quenching with saturated ammonium chloride solution, followed by extraction, washing, drying, and solvent evaporation to give crude 1-benzyl-4,4-diphenylpiperidine.
Step 3: Synthesis of 4,4-Diphenylpiperidine (Deprotection)
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The crude 1-benzyl-4,4-diphenylpiperidine is dissolved in a suitable solvent such as methanol or ethanol.
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A catalytic amount of palladium on charcoal (Pd/C, typically 10 mol%) is added to the solution.
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The mixture is subjected to hydrogenolysis by stirring under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
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Upon completion, the catalyst is removed by filtration through a pad of Celite.
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The filtrate is concentrated under reduced pressure to yield 4,4-diphenylpiperidine as the free base.
Step 4: Synthesis of 4,4-Diphenylpiperidine Hydrochloride
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The obtained 4,4-diphenylpiperidine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
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A solution of hydrochloric acid in diethyl ether (or gaseous HCl) is added dropwise with stirring.
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The hydrochloride salt precipitates out of the solution.
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The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 4,4-Diphenylpiperidine hydrochloride as a solid.[3]
Characterization Data
The structural confirmation and purity of the synthesized 4,4-Diphenylpiperidine hydrochloride are established through various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀ClN | [4] |
| Molecular Weight | 273.8 g/mol | [4] |
| Appearance | White to pale brown/tan solid | [1] |
| Melting Point | > 300 °C (decomposes) | [1] |
| CAS Number | 63675-71-8 | [1][4] |
| PubChem CID | 3047504 | [4] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |
| ~3.10-3.30 | m | 4H | Piperidine protons (C2-H, C6-H) |
| ~2.20-2.40 | m | 4H | Piperidine protons (C3-H, C5-H) |
| ~9.0 (broad) | s | 1H | N-H (as hydrochloride) |
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Quaternary aromatic carbons |
| ~128 | Aromatic CH carbons |
| ~126 | Aromatic CH carbons |
| ~45 | Piperidine carbons (C2, C6) |
| ~44 | Quaternary piperidine carbon (C4) |
| ~35 | Piperidine carbons (C3, C5) |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3020 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~2700-2400 (broad) | N-H⁺ stretch (amine salt) |
| ~1600, 1490, 1450 | Aromatic C=C stretch |
| ~750, 700 | C-H out-of-plane bend (mono-substituted benzene) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 237 | [M-HCl]⁺, molecular ion of the free base |
| 236 | [M-HCl-H]⁺ |
| 167 | [C₁₃H₉]⁺, Fluorenyl cation (rearrangement) |
| 91 | [C₇H₇]⁺, Tropylium ion |
Biological Activity and Signaling Pathways
Derivatives of 4,4-diphenylpiperidine have been investigated for their interactions with various components of the central nervous system, suggesting their potential as scaffolds for the development of novel therapeutics.
Putative Signaling Pathway Interactions
The pharmacological effects of 4,4-diphenylpiperidine derivatives are often attributed to their interaction with key neurotransmitter systems. These compounds have been shown to bind to both opioid and dopamine receptors, suggesting a complex mechanism of action that can modulate multiple signaling cascades.[5][6]
Caption: Putative signaling pathways modulated by 4,4-diphenylpiperidine derivatives.
Pharmacological Profile
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Opioid Receptor Activity: Many 4-phenylpiperidine derivatives exhibit activity at opioid receptors, particularly the mu-opioid receptor.[6] This interaction is a key factor in their analgesic properties.
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Dopamine Receptor Activity: Several 4,4-diphenylpiperidine analogs have been identified as ligands for dopamine receptors, especially the D2 subtype.[5] This activity is linked to their potential antipsychotic and antiparkinsonian effects.[7]
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Neurotransmitter Reuptake Inhibition: Some derivatives have been shown to inhibit the reuptake of neurotransmitters like dopamine, which can contribute to their psychostimulant or antidepressant-like effects.[8]
Conclusion
4,4-Diphenylpiperidine hydrochloride is a valuable synthetic intermediate with a rich pharmacological profile. The synthetic route outlined in this guide provides a reliable method for its preparation. The comprehensive characterization data serves as a crucial reference for quality control and further research. The diverse biological activities associated with its derivatives highlight the potential of the 4,4-diphenylpiperidine scaffold in the discovery of new drugs for a range of neurological and psychiatric disorders. Further exploration of structure-activity relationships within this class of compounds is warranted to develop more selective and potent therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 4. 4,4-Diphenylpiperidine hydrochloride | C17H20ClN | CID 3047504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of some 4-anilinopiperidines and 4-phenylpiperidines with the mu, delta- and kappa-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diphenylpyraline - Wikipedia [en.wikipedia.org]
